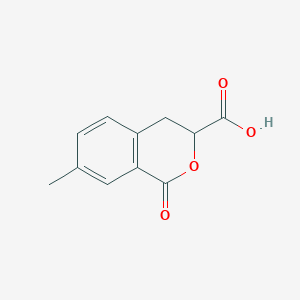
7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by its benzopyran ring structure, which is a fused ring system consisting of a benzene ring and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid typically involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: These compounds share a similar fused ring structure and have comparable biological activities.
Hydroquinoline derivatives: These compounds also contain a benzopyran ring and exhibit similar chemical reactivity and applications.
Uniqueness: 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of a carboxylic acid group and a methyl group on the benzopyran ring differentiates it from other similar compounds and contributes to its versatility in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
C11H10O4 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-6-2-3-7-5-9(10(12)13)15-11(14)8(7)4-6/h2-4,9H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
VXXNYUSPRHLELM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


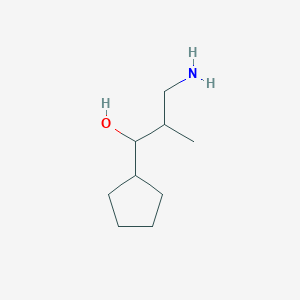
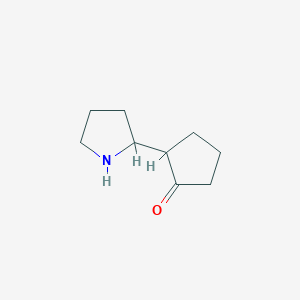
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
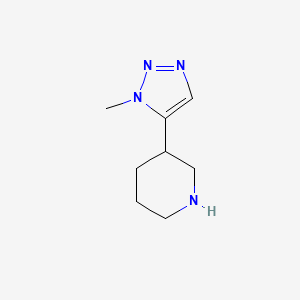
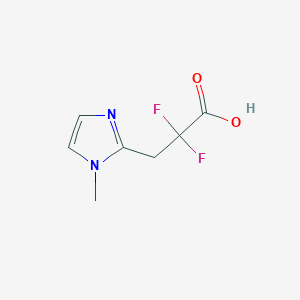
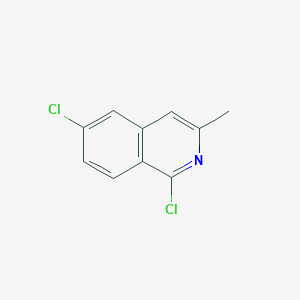
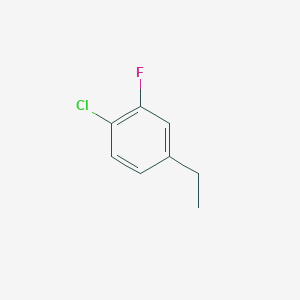

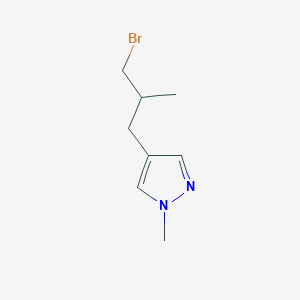
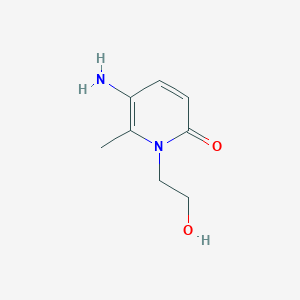

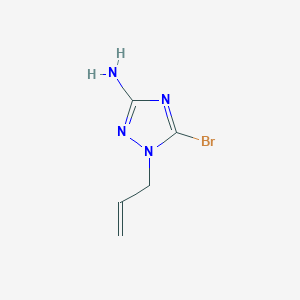
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)
